molecular formula C15H10O3 B2644720 3-(4-hydroxyphenyl)-2H-chromen-2-one CAS No. 6468-98-0

3-(4-hydroxyphenyl)-2H-chromen-2-one

Cat. No.: B2644720
CAS No.: 6468-98-0
M. Wt: 238.242
InChI Key: ROGXIFKSIOPJFE-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2H-chromen-2-one, also known as 4-hydroxycoumarin, is a naturally occurring organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. 4-Hydroxycoumarin is particularly significant due to its role as a precursor in the synthesis of various anticoagulant drugs, such as warfarin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine or pyridine as the base. The reaction mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of 4-hydroxycoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-hydroxycoumarin derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Hydroxycoumarin derivatives with various functional groups.

    Reduction: Dihydro-4-hydroxycoumarin.

    Substitution: Halogenated 4-hydroxycoumarin derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various coumarin derivatives.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Serves as a precursor for anticoagulant drugs like warfarin, which are used to prevent blood clots.

    Industry: Employed in the synthesis of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-2H-chromen-2-one, particularly in its role as a precursor to anticoagulants, involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for the activation of vitamin K-dependent clotting factors. By inhibiting this enzyme, 4-hydroxycoumarin derivatives prevent the formation of active clotting factors, thereby exerting their anticoagulant effect.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of 4-hydroxycoumarin, known for its fragrant properties and use in perfumes.

    Warfarin: A widely used anticoagulant derived from 4-hydroxycoumarin.

    Dicoumarol: Another anticoagulant that is structurally similar to 4-hydroxycoumarin.

Uniqueness

3-(4-Hydroxyphenyl)-2H-chromen-2-one is unique due to its hydroxyl group at the 4-position, which significantly enhances its biological activity and makes it a valuable precursor for anticoagulant drugs. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

3-(4-hydroxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGXIFKSIOPJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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